molecular formula C26H26N4 B1227868 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Katalognummer B1227868
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: YPLQRLFGAHJJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine is a member of piperidines.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), structurally related to the compound of interest, is a novel orexin 1 and 2 receptor antagonist being developed for treating insomnia. Its metabolism and disposition were studied, revealing that the compound and its metabolites are primarily eliminated through feces, with minor urinary excretion. Metabolism involves oxidation of the benzofuran ring, leading to the formation of principal metabolites in excreta (Renzulli et al., 2011).

Neurological Effects

A structurally similar compound, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), is associated with marked parkinsonism upon intravenous use. It selectively damages cells in the substantia nigra, highlighting its significant neurological impact (Langston et al., 1983).

Receptor Interactions

Compounds structurally related to 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine have been studied for their interactions with various receptors:

  • The endocannabinoid system's role in dopamine-mediated disorganized behavior in schizophrenia was evaluated, suggesting the system acts as a brake for abnormal behavior associated with dopaminergic overactivation (Ferrer et al., 2007).
  • The aging effects on brain muscarinic and dopaminergic receptors were examined using ligands like [3H]1-Quinuclidinyl(phenyl)-4-benzilate ([3H]QNB), indicating an age-dependent decline in receptor binding, suggesting neurotransmitter receptor systems are more affected by aging than specific brain areas (Rinne, 1987).

Carcinogenicity and Mutagenicity

Compounds structurally similar to the compound have been studied for their carcinogenic and mutagenic properties:

  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), heterocyclic amines formed during the cooking of meat and fish, exhibit genotoxicity in various test systems and carcinogenicity in rodents. Differences in metabolite profiles between humans and rodents suggest that rodent models may not accurately represent the human response to these compounds (Turteltaub et al., 1999).
  • Humans are continuously exposed to heterocyclic amines (HAs) like MeIQx and PhIP through dietary sources, with quantification in cooked foods and urine samples of healthy volunteers indicating continuous exposure. The daily exposures to these carcinogenic HAs are in the same range as those of other carcinogens like N-nitrosodimethylamine and benzo[a]pyrene (Wakabayashi et al., 1993).

Eigenschaften

Produktname

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Molekularformel

C26H26N4

Molekulargewicht

394.5 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C26H26N4/c1-3-9-20(10-4-1)19-30-17-15-22(16-18-30)27-26-23-13-7-8-14-24(23)28-25(29-26)21-11-5-2-6-12-21/h1-14,22H,15-19H2,(H,27,28,29)

InChI-Schlüssel

YPLQRLFGAHJJMA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5

Kanonische SMILES

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.